Netilmicin (sulfate)
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Overview
Description
Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomycin. It is primarily used to treat serious bacterial infections, particularly those caused by Gram-negative bacteria. Netilmicin sulfate is known for its broad-spectrum antibacterial activity and is often used in cases where other antibiotics, such as gentamicin, are ineffective due to resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Netilmicin sulfate is synthesized through the semisynthetic modification of sisomycin. The process involves the ethylation of sisomycin to produce 1-N-ethylsisomicin, which is then converted to netilmicin sulfate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired chemical modifications .
Industrial Production Methods: The industrial production of netilmicin sulfate involves several steps:
Fermentation: The initial production of sisomycin through the fermentation of Micromonospora inyoensis.
Chemical Modification: The ethylation of sisomycin to produce 1-N-ethylsisomicin.
Purification: The purification of the resulting compound to obtain netilmicin sulfate.
Formulation: The final formulation of netilmicin sulfate into injectable solutions or other dosage forms
Chemical Reactions Analysis
Types of Reactions: Netilmicin sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the amino groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkylating agents and nucleophiles are employed in substitution reactions.
Scientific Research Applications
Netilmicin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical modifications.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations
Mechanism of Action
Netilmicin sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and the acceptor tRNA site, ultimately inhibiting protein synthesis in susceptible bacteria. The bactericidal effect of netilmicin sulfate is primarily due to its ability to disrupt the production of essential proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Netilmicin sulfate is often compared to other aminoglycoside antibiotics such as gentamicin, tobramycin, and amikacin:
Gentamicin: Netilmicin sulfate has a similar antibacterial spectrum but is less ototoxic and nephrotoxic.
Tobramycin: Both antibiotics are effective against Gram-negative bacteria, but netilmicin sulfate is less active against Pseudomonas aeruginosa.
Amikacin: Netilmicin sulfate is effective against some gentamicin and tobramycin-resistant strains, but amikacin remains the aminoglycoside of choice for resistant Gram-negative bacilli
Conclusion
Netilmicin sulfate is a valuable aminoglycoside antibiotic with broad-spectrum antibacterial activity Its unique properties, including reduced toxicity and effectiveness against resistant strains, make it an important tool in the treatment of serious bacterial infections
Properties
Molecular Formula |
C42H92N10O34S5 |
---|---|
Molecular Weight |
1441.6 g/mol |
IUPAC Name |
(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-;;;;;/m00...../s1 |
InChI Key |
AGFWIZQEWFGATK-PNVUIJMJSA-N |
Isomeric SMILES |
CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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